molecular formula C26H19ClN2O6 B4559668 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate

4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B4559668
M. Wt: 490.9 g/mol
InChI Key: YSZIROAHXWDZIG-VCHYOVAHSA-N
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Description

4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C26H19ClN2O6 and its molecular weight is 490.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0931640 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate, due to its complex structure, may be related to the synthesis of novel compounds with potential antimicrobial activities. A study by Bektaş et al. (2010) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlights the process of synthesizing novel compounds from various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibited good to moderate activities against test microorganisms, suggesting that similar complex compounds could be designed for antimicrobial purposes (Bektaş et al., 2010).

Asymmetric Hydrogenation Catalysts

Compounds with intricate structures, such as the one , may serve as ligands for catalytic applications. Imamoto et al. (2012) demonstrated the synthesis of rigid P-chiral phosphine ligands, which, when complexed with rhodium, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This suggests the potential for complex compounds to be used in developing new catalysts for asymmetric synthesis (Imamoto et al., 2012).

Molecular Electronic Structures

The detailed molecular structure of the compound suggests potential applications in studying molecular electronic structures and supramolecular aggregation. Barlow et al. (2005) investigated intervalence transitions in mixed-valence monocations of compounds linked with various bridges, revealing insights into class-II/III borderline mixed-valence species and electronic couplings. Research into compounds like this compound could further understanding of polarized molecular–electronic structures and their applications (Barlow et al., 2005).

Functional Materials Development

The synthesis of compounds with specific functional groups, as in the given chemical structure, can lead to the development of functional materials with unique properties. Haba et al. (1998) reported the synthesis of ordered polymers through direct polycondensation, involving nonsymmetric monomers. This methodology could be applied to synthesize new materials with predetermined properties using complex molecules as building blocks (Haba et al., 1998).

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-ylmethylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-32-23-11-16(6-9-22(23)35-26(31)19-4-2-3-5-20(19)27)10-18(13-28)25(30)29-14-17-7-8-21-24(12-17)34-15-33-21/h2-12H,14-15H2,1H3,(H,29,30)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZIROAHXWDZIG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate
Reactant of Route 3
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate
Reactant of Route 6
4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.